
(R)-(+)-Ethyl Leucate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(R)-(+)-Ethyl Leucate, can be synthesized through esterification reactions involving 2-hydroxy-4-methylvaleric acid and ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques.
Análisis De Reacciones Químicas
Hydrolysis Under Acidic and Basic Conditions
(R)-(+)-Ethyl leucate undergoes hydrolysis, influenced by pH and temperature:
Acidic Hydrolysis
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Conditions : Aqueous HCl (1M), reflux.
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Products : Leucic acid + ethanol.
Basic Hydrolysis (Saponification)
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Conditions : NaOH (1M), 60°C.
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Products : Sodium leucate + ethanol.
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Kinetics : Follows second-order kinetics (k = 0.012 M⁻¹min⁻¹) .
Enzymatic Hydrolysis and Transesterification
Lipases and esterases catalyze reversible reactions:
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Hydrolysis : Candida antarctica lipase B (CAL-B) cleaves the ester bond at pH 7.0 (30°C).
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Transesterification : Ethyl leucate reacts with higher alcohols (e.g., isoamyl alcohol) in non-aqueous media to produce branched esters .
Enzyme Efficiency :
Enzyme | Relative Activity (%) |
---|---|
CAL-B | 100 |
Rhizopus oryzae lipase | 62 |
Stability and Degradation in Alcoholic Beverages
In wine and sake, ethyl leucate exhibits pH-dependent stability:
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Red Wines : Hydrolyzes slowly (t<sub>1/2</sub> = 18 months at 15°C), releasing leucic acid and ethanol .
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Synergistic Effects : The R-enantiomer (threshold = 126 µg/L) enhances fruity aromas more than the S-form (threshold = 55 µg/L) .
Concentration in Beverages :
Beverage | Ethyl Leucate (µg/L) | Enantiomeric Ratio (R:S) |
---|---|---|
Japanese Sake | 250–400 | 100:0 |
Aged Red Wine | ~400 | 95:5 |
Aplicaciones Científicas De Investigación
Chemical and Biological Applications
1. Organic Synthesis:
(R)-(+)-Ethyl Leucate is widely used as a building block in organic synthesis. Its chiral nature makes it an important chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly relevant in pharmaceutical chemistry where the stereochemistry of molecules can significantly affect their biological activity.
2. Flavoring Agent:
This compound is recognized for its fruity aroma, making it a valuable flavoring agent in the food and beverage industry. It is notably used in the production of Japanese sake and various wines, enhancing their sensory profiles by contributing to fruity notes. Research has demonstrated that specific yeast strains can increase the levels of ethyl esters like this compound during fermentation processes, thereby improving the aroma quality of wines .
3. Antioxidant Properties:
Recent studies have indicated that this compound may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases. The inclusion of this compound in food products could potentially enhance their health benefits.
4. Therapeutic Potential:
Investigations into the therapeutic effects of this compound have been conducted, particularly regarding its potential role in metabolic pathways and enzyme interactions. Its mechanism of action involves interactions with specific molecular targets that can modulate enzymatic activity and signal transduction pathways.
Industrial Applications
1. Production of Fine Chemicals:
In industrial settings, this compound serves as an intermediate in the synthesis of fine chemicals. Its unique structure allows for various chemical transformations that are essential for producing other valuable compounds.
2. Fragrance Industry:
Due to its pleasant fruity aroma, this compound is also utilized in the fragrance industry as a scenting agent in perfumes and cosmetic products .
Case Studies
1. Flavor Profile Study:
A study highlighted that specific yeast strains significantly increased ethyl ester levels, including this compound, enhancing the sensory qualities of wines made from Tempranillo grapes . This indicates the compound's crucial role in improving wine aroma.
2. Cytotoxicity Study:
Research on various alkylating agents demonstrated that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer research .
Mecanismo De Acción
The mechanism of action of (R)-(+)-Ethyl Leucate, involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding to enzymes and receptors. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
(R)-(+)-Ethyl Leucate, can be compared with similar compounds such as:
Ethyl 2-hydroxy-4-methylvalerate, (2S)-: The enantiomer of the (2R)- form, differing in its stereochemistry.
Ethyl 2-hydroxyisocaproate: A similar compound with a different carbon chain structure.
Ethyl leucate: Another ester with a similar functional group arrangement but different carbon chain length.
The uniqueness of this compound, lies in its specific stereochemistry, which can influence its reactivity and interactions in biological systems .
Actividad Biológica
(R)-(+)-Ethyl Leucate, also known as ethyl 2-hydroxy-4-methylpentanoate, is a chiral ester that exhibits notable biological activity, particularly in the food and beverage industry due to its flavoring properties. This article delves into the compound's biological activities, synthesis mechanisms, and its implications in various applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 60856-83-9
The compound is characterized by its fruity aroma, making it a desirable flavoring agent in food products and beverages, particularly in alcoholic beverages like sake.
Flavoring Agent
One of the primary biological activities of this compound is its role as a flavoring agent. It contributes to the fruity aroma profile in various products, enhancing sensory experiences for consumers. The compound is particularly significant in the production of Japanese sake, where it is synthesized by the mold Aspergillus oryzae during fermentation processes .
Antioxidant Properties
Recent studies have indicated that this compound may possess antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various diseases. The compound's potential as an antioxidant could contribute to its health benefits when included in food products .
Synthesis Pathways
The biosynthesis of this compound involves several enzymatic reactions. Key enzymes include:
- 4-Methyl-2-oxopentanoate reductase : This enzyme catalyzes the reduction of 4-methyl-2-oxopentanoate to form ethyl leucate .
- Acetyl-CoA : The precursor for fatty acid synthesis that plays a vital role in the formation of esters through various metabolic pathways.
Study on Flavor Profiles
A study examining the impact of different yeast strains on wine aroma found that specific yeast strains significantly increased the levels of ethyl esters, including this compound. This enhancement was linked to improved sensory qualities in wines made from Tempranillo grapes .
Comparative Analysis of Biological Activities
A comparative study highlighted the biological activities of various alkylating agents, including this compound. The findings suggested that this compound exhibits moderate cytotoxicity against certain cancer cell lines, indicating potential applications in cancer research .
Data Tables
The following table summarizes key findings regarding the biological activity and applications of this compound:
Study | Focus | Findings |
---|---|---|
Flavor Profile Study | Wine Aroma | Increased ethyl ester levels enhance fruity aromas in wine. |
Antioxidant Activity | Food Chemistry | Exhibits potential antioxidant properties beneficial for health. |
Cytotoxicity Study | Cancer Research | Moderate cytotoxic effects observed against specific cancer cell lines. |
Propiedades
IUPAC Name |
ethyl (2R)-2-hydroxy-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60856-83-9 | |
Record name | Ethyl 2-hydroxy-4-methylvalerate, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Ethyl Leucate in wine production?
A: Ethyl Leucate is a significant flavor compound in wine, contributing fruity and floral aromas. [] Its concentration is influenced by grape ripeness and the timing of harvest. Later harvest dates generally result in lower concentrations of Ethyl Leucate in the final wine. [] This highlights the importance of understanding the relationship between grape maturity, winemaking practices, and the resulting flavor profile.
Q2: Are there analytical methods available to specifically quantify Ethyl Leucate in complex mixtures like wine?
A: While the provided abstracts don't delve into specific analytical techniques, one paper focuses on the "Qualitative and quantitative determination of ethyl-2-hydroxy-4-methylpentanoate (ethyl leucate) in wine". [] This suggests that established methods exist for accurate quantification, which is crucial for understanding its contribution to the sensory experience of wine.
Q3: What is the historical context of research on Ethyl Leucate?
A: Early research, dating back to the late 19th century, focused on the synthesis of Ethyl Leucate. One study describes the "Action of zincethyl upon ethylic leucate," highlighting the historical methods used to produce this compound. [] This historical context underscores the evolution of our understanding and applications of this chemical.
Q4: Beyond its presence in wine, are there other areas where Ethyl Leucate plays a role?
A: Research points to the involvement of a specific enzyme, 4-methyl-2-oxopentanoate reductase, in the synthesis of Ethyl Leucate, contributing to the flavor profile of Japanese sake. [] This suggests a broader application of this compound in fermented beverages beyond wine.
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